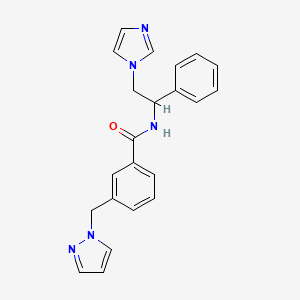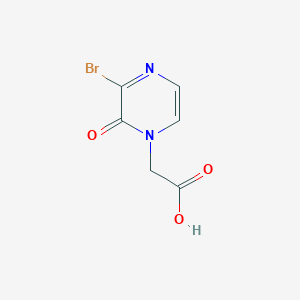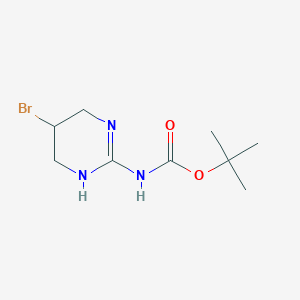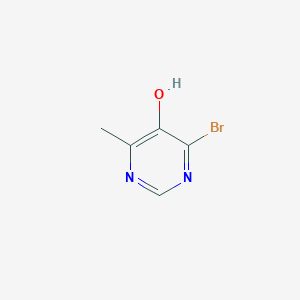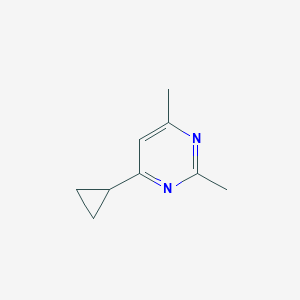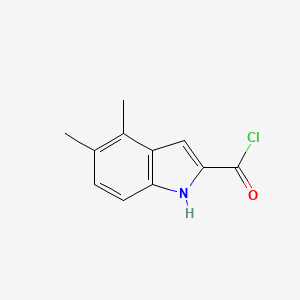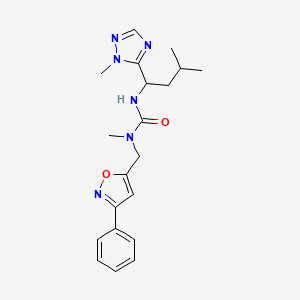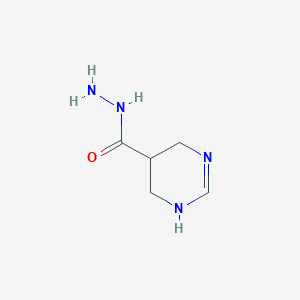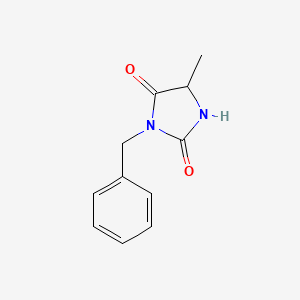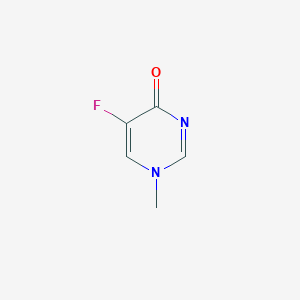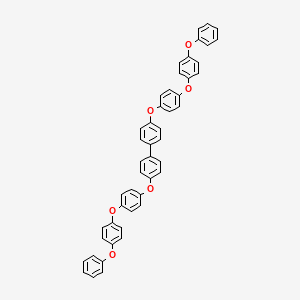
4,4'-Bis(4-(4-phenoxyphenoxy)phenoxy)-1,1'-biphenyl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,4’-Bis(4-(4-phenoxyphenoxy)phenoxy)-1,1’-biphenyl is a complex organic compound characterized by its multiple phenoxy groups attached to a biphenyl core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-Bis(4-(4-phenoxyphenoxy)phenoxy)-1,1’-biphenyl typically involves multiple steps of aromatic substitution reactions. One common method includes the use of 4-bromophenyl derivatives as starting materials, which undergo nucleophilic aromatic substitution with phenoxy groups . The reaction conditions often involve the use of strong bases and solvents like dimethylformamide (DMF) to facilitate the substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve catalytic processes to enhance the efficiency and yield of the reactions. Catalysts such as palladium or copper complexes can be employed to promote the coupling reactions between the phenoxy and biphenyl groups . The use of high-pressure reactors and controlled temperature conditions ensures the scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
4,4’-Bis(4-(4-phenoxyphenoxy)phenoxy)-1,1’-biphenyl can undergo various types of chemical reactions, including:
Oxidation: The phenoxy groups can be oxidized to form quinones.
Reduction: The biphenyl core can be reduced under specific conditions.
Substitution: The phenoxy groups can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly employed.
Substitution: Strong bases like sodium hydride or potassium tert-butoxide are used to facilitate nucleophilic substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones, while reduction can yield biphenyl derivatives with altered electronic properties.
Wissenschaftliche Forschungsanwendungen
4,4’-Bis(4-(4-phenoxyphenoxy)phenoxy)-1,1’-biphenyl has several scientific research applications:
Materials Science: Used in the development of advanced polymers and composites due to its rigid structure and thermal stability.
Organic Chemistry: Serves as a building block for the synthesis of more complex organic molecules.
Biology and Medicine:
Industry: Utilized in the production of high-performance materials and coatings.
Wirkmechanismus
The mechanism by which 4,4’-Bis(4-(4-phenoxyphenoxy)phenoxy)-1,1’-biphenyl exerts its effects is primarily through its ability to interact with other molecules via π-π stacking and hydrogen bonding. The multiple phenoxy groups provide sites for interaction with various molecular targets, influencing the compound’s reactivity and stability.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4,4’-Dibromodiphenylamine: Similar in structure but with bromine atoms instead of phenoxy groups.
4,4’-Dicarboxylic Acid Diphenyl Ether: Contains carboxylic acid groups instead of phenoxy groups.
Uniqueness
4,4’-Bis(4-(4-phenoxyphenoxy)phenoxy)-1,1’-biphenyl is unique due to its multiple phenoxy groups, which provide enhanced stability and reactivity compared to similar compounds. This makes it particularly valuable in applications requiring high thermal stability and rigidity.
Eigenschaften
CAS-Nummer |
62203-77-4 |
|---|---|
Molekularformel |
C48H34O6 |
Molekulargewicht |
706.8 g/mol |
IUPAC-Name |
1-(4-phenoxyphenoxy)-4-[4-[4-[4-(4-phenoxyphenoxy)phenoxy]phenyl]phenoxy]benzene |
InChI |
InChI=1S/C48H34O6/c1-3-7-37(8-4-1)49-41-19-23-45(24-20-41)53-47-31-27-43(28-32-47)51-39-15-11-35(12-16-39)36-13-17-40(18-14-36)52-44-29-33-48(34-30-44)54-46-25-21-42(22-26-46)50-38-9-5-2-6-10-38/h1-34H |
InChI-Schlüssel |
RFYORHSLOXSYOB-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)OC3=CC=C(C=C3)OC4=CC=C(C=C4)C5=CC=C(C=C5)OC6=CC=C(C=C6)OC7=CC=C(C=C7)OC8=CC=CC=C8 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


